Ethyl 2-chloro-6-cyanoisonicotinate
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Overview
Description
Ethyl 2-chloro-6-cyanoisonicotinate is an organic compound with the molecular formula C10H7ClN2O2 It is a derivative of isonicotinic acid and features a cyano group and a chloro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-6-cyanoisonicotinate typically involves the reaction of ethyl isonicotinate with appropriate chlorinating and cyanating agents. One common method includes the chlorination of ethyl isonicotinate followed by the introduction of a cyano group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of various substituted isonicotinates.
Reduction: Formation of ethyl 2-amino-6-cyanoisonicotinate.
Oxidation: Formation of 2-chloro-6-cyanoisonicotinic acid.
Scientific Research Applications
Ethyl 2-chloro-6-cyanoisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-cyanoisonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 2-chloroisonicotinate: Lacks the cyano group, which may result in different reactivity and applications.
Ethyl 6-cyanoisonicotinate:
Ethyl 2-amino-6-cyanoisonicotinate: Contains an amino group instead of a chloro group, leading to different biological activities.
Uniqueness: Ethyl 2-chloro-6-cyanoisonicotinate is unique due to the presence of both the chloro and cyano groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
ethyl 2-chloro-6-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)6-3-7(5-11)12-8(10)4-6/h3-4H,2H2,1H3 |
InChI Key |
CMDTYYOJNVECOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)C#N |
Origin of Product |
United States |
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